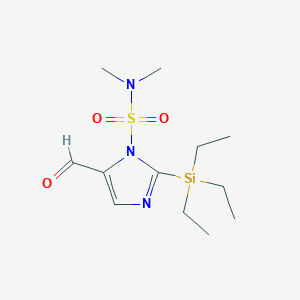![molecular formula C27H35N3O5Si B14267342 3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine CAS No. 195326-22-8](/img/structure/B14267342.png)
3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine is a synthetic compound that features a thymidine molecule modified with tert-butyl(diphenyl)silyl and methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine typically involves the protection of hydroxyl groups on thymidine using tert-butyl(diphenyl)silyl chloride. This reaction is facilitated by a mild base such as 2,6-lutidine or pyridine, and a catalyst like DMAP or imidazole . The methylamino group is introduced through a subsequent reaction, often involving methylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions would ensure high yield and purity. The scalability of the synthesis process is crucial for its application in research and industry.
Chemical Reactions Analysis
Types of Reactions
3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or OsO₄ can be used for oxidation reactions.
Reduction: Common reducing agents include NaBH₄ and LiAlH₄.
Substitution: Nucleophiles such as fluoride ions (from TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine involves its interaction with specific molecular targets. The tert-butyl(diphenyl)silyl group provides steric protection, allowing selective reactions at other sites. The methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) ethers: Similar protecting groups used in organic synthesis.
tert-Butyldiphenylsilyl (TBDPS) ethers: Known for their stability and selective protection of hydroxyl groups.
Uniqueness
3’-O-[tert-Butyl(diphenyl)silyl]-5’-O-(methylamino)thymidine is unique due to the combination of tert-butyl(diphenyl)silyl and methylamino groups on a thymidine backbone. This unique structure provides specific reactivity and stability, making it valuable in various research and industrial applications .
Properties
CAS No. |
195326-22-8 |
|---|---|
Molecular Formula |
C27H35N3O5Si |
Molecular Weight |
509.7 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-[tert-butyl(diphenyl)silyl]oxy-5-(methylaminooxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C27H35N3O5Si/c1-19-17-30(26(32)29-25(19)31)24-16-22(23(34-24)18-33-28-5)35-36(27(2,3)4,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15,17,22-24,28H,16,18H2,1-5H3,(H,29,31,32)/t22-,23+,24+/m0/s1 |
InChI Key |
NUOHTLZCOJVMFE-RBZQAINGSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CONC)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CONC)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)
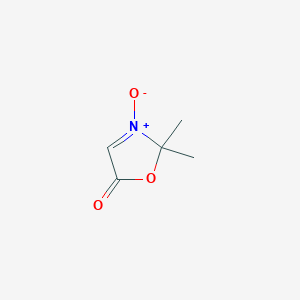


![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)
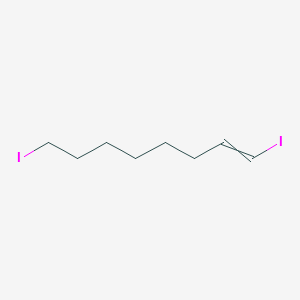
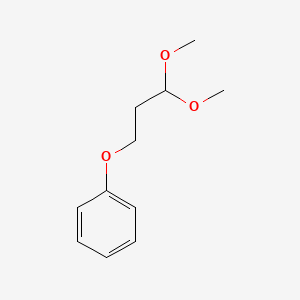
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
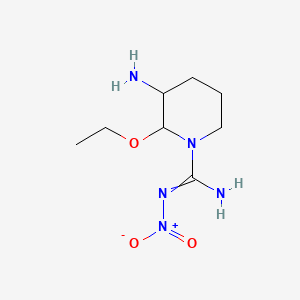
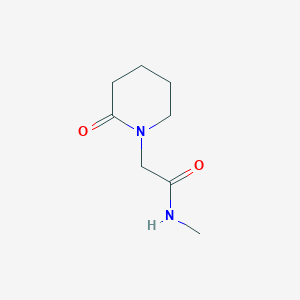
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
